4-Bromo-3-cyclopropoxy-2-methylpyridine
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Overview
Description
4-Bromo-3-cyclopropoxy-2-methylpyridine is a heterocyclic organic compound with a bromine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxy-2-methylpyridine typically involves the bromination of 3-cyclopropoxy-2-methylpyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropoxy-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the cyclopropoxy group.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
4-Bromo-3-cyclopropoxy-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain kinases or modulate receptor signaling pathways. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar in structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-2-methylpyridine: Similar in structure but lacks the bromine atom.
4-Bromo-3-cyclopropyl-2-methylpyridine: Similar in structure but has a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
4-Bromo-3-cyclopropoxy-2-methylpyridine is unique due to the presence of both a bromine atom and a cyclopropoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-9(12-7-2-3-7)8(10)4-5-11-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
SRVZJXOABLEIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC2CC2)Br |
Origin of Product |
United States |
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